molecular formula C13H7Cl2NO5 B1585298 Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- CAS No. 53774-07-5

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-

Cat. No. B1585298
CAS RN: 53774-07-5
M. Wt: 328.1 g/mol
InChI Key: IUSYSZLVZMUVDO-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- (DCBN) is an organic compound used in scientific research and laboratory experiments. It is a derivative of benzoic acid, and is composed of two aromatic rings connected by a nitro group. DCBN is a useful molecule in biochemistry and physiology due to its ability to act as a ligand, a chelator, and a catalyst. It is also used in the synthesis of other compounds due to its low toxicity and stability.

Scientific Research Applications

Herbicide Analysis

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, also known as bifenox, is primarily studied in the context of herbicide analysis. A method for simultaneous determination of bifenox and other herbicides in soils, including its metabolite bifenox acid, utilizes RP-HPLC for high and reproducible recoveries under different soil conditions (Klöppel et al., 1992).

Environmental Degradation Studies

Studies on the degradation of chlorinated derivatives of phenoxyacetic acid and benzoic acid, including bifenox, by Aspergillus niger, highlight its persistence in natural water and soils, reflecting its environmental impact (Shailubhai et al., 1983). Another study examined the metabolism of bifenox in soil and plants, determining its half-life and identifying various metabolites (Leather & Foy, 1977).

Crystallography and Molecular Studies

Crystallographic studies using X-ray powder diffraction have been conducted on benzoic acid derivatives, including those similar in structure to bifenox. These studies reveal insights into the intermolecular interactions and electronic structures of these compounds (Pramanik et al., 2019).

Photoaffinity Labeling

Bifenox analogs have been used in photoaffinity labeling reagents for chloride channels, showing potential in the study of membrane proteins and channel blockers (Branchini et al., 1992).

Molecular Electronic Devices

In the field of molecular electronics, derivatives of benzoic acid similar to bifenox have been used in devices showing negative differential resistance, indicating potential applications in nanotechnology and electronic materials (Chen et al., 1999).

properties

IUPAC Name

5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO5/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSYSZLVZMUVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073547
Record name Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-

CAS RN

53774-07-5
Record name Bifenox acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53774-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifenox acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFENOX ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3AM6X5NBZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PG Tratnyek - 1980-1989-Mines Theses & Dissertations, 1987 - repository.mines.edu
Nitro aromatic pesticides—particularly methyl parathion, but also proflura1 in—are reduced to their amino analogs by some aqueous quinone-hydroquinone redox systems. The kinetics …
Number of citations: 8 repository.mines.edu
GWA Milne - 2018 - taylorfrancis.com
This new compilation focuses on 386 of the most commonly used pesticides recently registered by the EPA. The structural and molecular formulas are listed for each chemical along …
Number of citations: 92 www.taylorfrancis.com
B Crathorne, AJ Dobbs, Y Rees - Pollution: causes, effects and …, 1990 - books.google.com
It is difficult to imagine a modern society without the benefits of chemicals and the chemical industry. Pharmaceuticals, petrochemicals, agrochemicals, industrial and consumer …
Number of citations: 43 books.google.com
RM Harrison - 2001 - books.google.com
In this update of the 1996 edition, Harrison (U. of Birmingham, UK) and the other UK contributors to 21 chapters keep pace with developments in relevant fields. Additions include a …
Number of citations: 823 books.google.com
PJ Sczerzenie - 1987 - books.google.com
This document is a compendium of pesticide background statements that review the available information on the chemistry, toxicology, environmental fate properties, and methods of …
Number of citations: 3 books.google.com

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